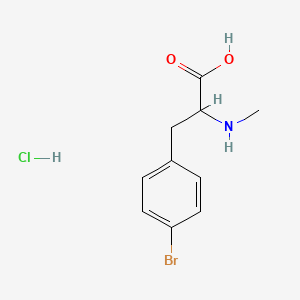
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is an organic compound that features a bromophenyl group attached to a propanoic acid backbone, with a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:
Amination: The addition of a methylamino group to the propanoic acid backbone.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification and conversion to the hydrochloride salt. Specific conditions such as temperature, pressure, and catalysts would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Products may include bromophenyl ketones or carboxylic acids.
Reduction: Products may include de-brominated phenylpropanoic acids.
Substitution: Products depend on the nucleophile used, such as methoxyphenyl derivatives.
科学的研究の応用
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the methylamino group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the methylamino group, making it less versatile in certain reactions.
2-(Methylamino)propanoic acid: Lacks the bromophenyl group, affecting its chemical reactivity and applications.
Uniqueness
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both the bromophenyl and methylamino groups, which confer distinct chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.
特性
分子式 |
C10H13BrClNO2 |
|---|---|
分子量 |
294.57 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7;/h2-5,9,12H,6H2,1H3,(H,13,14);1H |
InChIキー |
RFQBDHUTVWMAEF-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=CC=C(C=C1)Br)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
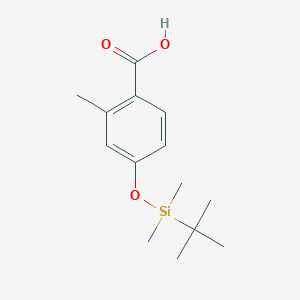
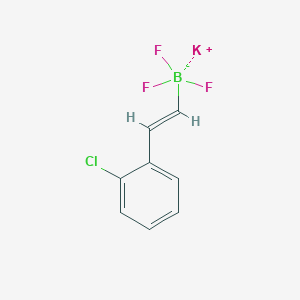

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
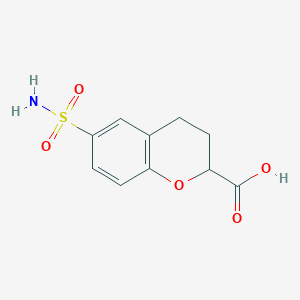
amine hydrochloride](/img/structure/B13459728.png)
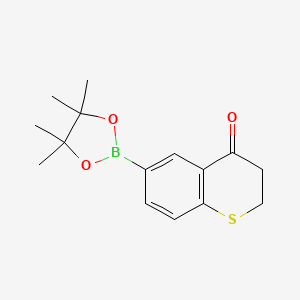
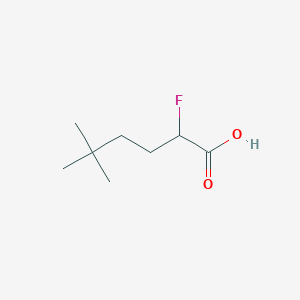
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
